molecular formula C7H7N5 B2649176 6-(1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 114834-09-2

6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No. B2649176
Key on ui cas rn: 114834-09-2
M. Wt: 161.168
InChI Key: WAQXCJDLNSZZSS-UHFFFAOYSA-N
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Patent
US04849424

Procedure details

In sealed tube, 180 mg of 6-chloro-4-(1-pyrazolyl)pyrimidine and 2.5 ml of concentrated ammonium hydroxide were warmed at 140° C. for 30 hours. The reaction mixture was dissolved in methylene chloride, and washed with water. The organic fraction was dried over anhydrous sodium sulfute, and distilled off. A residue was recrystallized from methanol to yield 148 mg of 6-amino-4-(1-pyrazolyl)pyrimidine, a flaking crystal having a melting point of 236.5°-237° C.,
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([N:8]2[CH:12]=[CH:11][CH:10]=[N:9]2)[CH:3]=1.[OH-].[NH4+:14]>C(Cl)Cl>[NH2:14][C:2]1[N:7]=[CH:6][N:5]=[C:4]([N:8]2[CH:12]=[CH:11][CH:10]=[N:9]2)[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
ClC1=CC(=NC=N1)N1N=CC=C1
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over anhydrous sodium sulfute
DISTILLATION
Type
DISTILLATION
Details
distilled off
CUSTOM
Type
CUSTOM
Details
A residue was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC=N1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 148 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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